

Pyrrolomycin C synthetic derivatives with improved drug-like properties

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Compound Focus: Pyrrolomycin C

CAS No.: 81910-06-7

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Background on Pyrrolomycins

Pyrrolomycins are a family of highly halogenated natural compounds initially recognized for their potent antibacterial activity and later investigated for their anticancer properties [1] [2]. A key challenge for their development is their inherent poor solubility and potential off-target toxicity [1].

Pyrrolomycin C itself is known for its potent activity, often demonstrating cytotoxic effects in the sub-micromolar range ($IC_{50} < 1 \mu M$) across various cancer cell lines [1]. Furthermore, its mechanism of action as a **natural protonophore** has been identified, meaning it disrupts the proton gradient across membranes, which uncouples oxidative phosphorylation and leads to rapid depolarization of cellular membranes [3].

Synthetic Efforts and Improved Derivatives

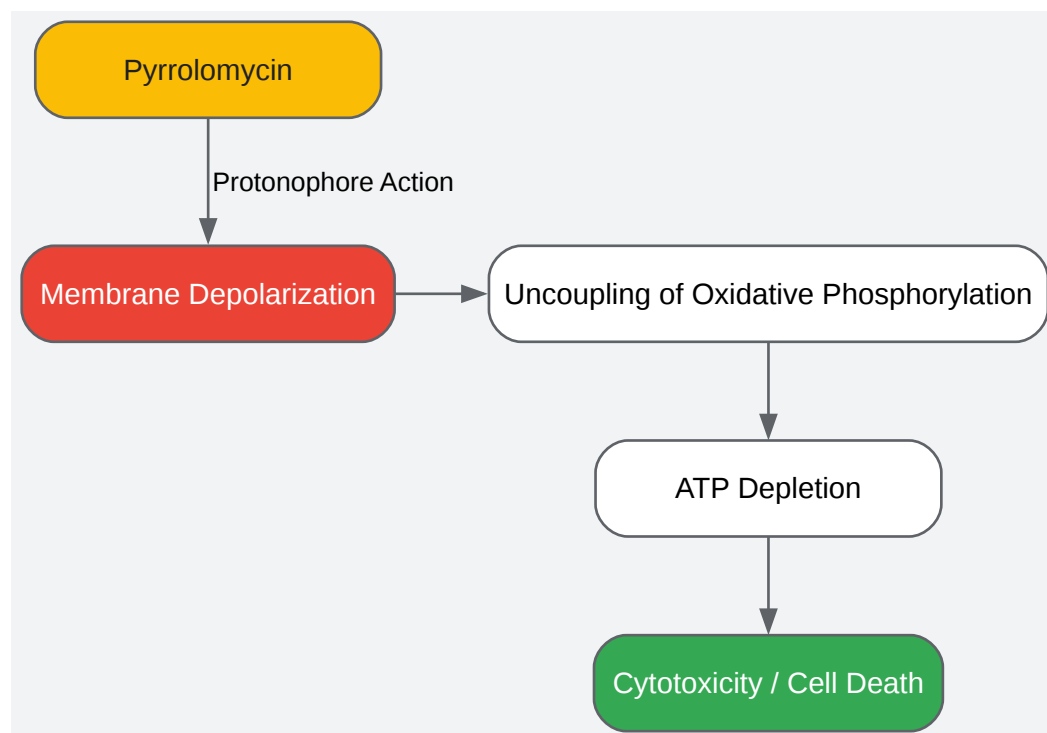
Medicinal chemistry efforts are indeed underway to address the limitations of natural pyrrolomycins. Research indicates that these efforts have yielded synthetic derivatives with:

- **Improved drug-like properties**, such as better solubility and selectivity [1].
- **Enhanced potency** against challenging cancer models, including MYCN-driven neuroblastoma, medulloblastoma, and drug-resistant multiple myeloma [1].

One prominent example is a derivative called **MP1**. In pre-clinical studies, MP1 showed high potency in MYCN-amplified neuroblastoma cells, with an IC₅₀ of 0.096 μ M. It was designed with a lower calculated logP (clogP of 3.8) compared to older marinopyrrole compounds, indicating an intentional improvement in physicochemical properties [4]. However, the specific structural changes that differentiate MP1 from **Pyrrrolomycin C** were not detailed in the available literature.

Mechanism of Action Pathway

The following diagram illustrates the known mechanism of action for **Pyrrrolomycin C** and its derivatives, which contributes to their cytotoxic effects.



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Comparative Data on Natural Pyrrrolomycins

The table below summarizes the activity of selected natural pyrrrolomycins against Gram-positive bacteria to illustrate their spectrum. Please note that this data is for the natural compounds and not their improved synthetic derivatives.

Compound	Activity Against <i>S. aureus</i> (MIC in µg/mL)	Key Characteristics
Pyrrrolomycin D	0.025 µg/mL [3]	Most potent natural analog [3]
Pyrrrolomycin C	0.1 µg/mL [3]	Potent activity; used as a starting point for derivatization [1]
Pyrrrolomycin J	1.5 µg/mL [3]	Methoxy analogue with reduced activity [3]

MIC: Minimum Inhibitory Concentration.

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